molecular formula C17H12ClF3N2O B2410406 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-57-5

4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2410406
CAS No.: 400076-57-5
M. Wt: 352.74
InChI Key: XTXKUSRZJFEIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a specialty chemical based on the privileged pyrazol-3-one pharmacophore, a scaffold recognized for its broad spectrum of biological activities and significant potential in medicinal chemistry research . Pyrazolone derivatives are extensively investigated as versatile scaffolds for developing novel therapeutic agents, exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties . The specific substitution pattern on this compound—featuring both a 4-chlorophenyl and a 3-(trifluoromethyl)phenyl group—is characteristic of potent bioactive molecules. The trifluoromethyl group is a key structural motif in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets . Research on closely related 1,3-diarylpyrazolones has demonstrated promising antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522), with some compounds exhibiting higher selectivity and potency than clinically approved drugs . Furthermore, polyfluoroalkyl-containing pyrazol-3-one analogues have shown significant anticarboxylesterase activity in the micromolar range and a pronounced analgesic effect in vivo, often exceeding the efficacy of standard pain relievers like diclofenac and metamizole . The mechanism of the antinociceptive action for such compounds is proposed to involve the blocking of the TRPV1 receptor, a key mediator of pain perception . This combination of features makes this specific pyrazol-3-one derivative a compelling candidate for research in drug discovery, particularly for projects targeting oncology, pain management, and inflammation.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O/c1-10-15(11-5-7-13(18)8-6-11)16(24)23(22-10)14-4-2-3-12(9-14)17(19,20)21/h2-9,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKUSRZJFEIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that many compounds with similar structures targetVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of solid tumors.

Biological Activity

The compound 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one (CAS No. 400076-57-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H12_{12}ClF3_{3}N2_{2}O
  • Molecular Weight : 352.74 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorophenyl and trifluoromethyl group, which may influence its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are diverse, encompassing anti-inflammatory, antimicrobial, and anticancer properties. Specifically, the compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess activity against various bacterial and fungal strains. The structural modifications in the compound may enhance its effectiveness against pathogens by interfering with their metabolic pathways or cell wall synthesis .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. A notable study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is suggested that the presence of the trifluoromethyl group may enhance lipophilicity and bioavailability, facilitating better interaction with biological targets. Additionally, the compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against certain cancer cell lines, with IC50 values indicating effective dose-response relationships. These studies often utilize various assays such as MTT or Annexin V staining to assess cytotoxicity and apoptosis .
  • Antimicrobial Efficacy : Comparative studies have shown that compounds with similar structures exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial membrane integrity or inhibiting critical metabolic pathways .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this pyrazole derivative, making it a candidate for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of key enzymes in cancer progression

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of pyrazolones can exhibit significant activity against various pathogens and inflammatory pathways.

Case Studies

  • Antimicrobial Activity : A study highlighted the synthesis of related compounds that demonstrated antimicrobial effects. The structural modifications of pyrazolone derivatives, including the incorporation of halogen substituents like chlorine and trifluoromethyl groups, were shown to enhance their biological activity against bacterial strains .
  • Anti-inflammatory Effects : The compound's interaction with cyclooxygenase enzymes (COX-1 and COX-2) suggests potential use as an anti-inflammatory agent. Inhibition of these enzymes is crucial in managing inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions starting from simpler pyrazolone precursors. Techniques such as single crystal X-ray diffraction have been employed to elucidate the compound's structure, confirming its planar conformation with specific intermolecular interactions that may influence its biological properties .

Synthesis Pathway

  • Starting Materials : The synthesis often begins with readily available aryl aldehydes or ketones.
  • Reagents : Common reagents include hydrazine derivatives and trifluoromethylating agents.
  • Reaction Conditions : Reactions are typically carried out under reflux conditions in solvents like ethanol or dimethylformamide.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of pyrazolone derivatives. For instance:

  • Chlorine Substitution : The introduction of a chlorine atom at the para position enhances lipophilicity and may improve binding affinity to target enzymes.
  • Trifluoromethyl Group : This group is known to increase metabolic stability and can enhance the potency of the compound against microbial targets .

Q & A

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths, angles, and torsion angles, which are compared to computational predictions (e.g., density functional theory (DFT)). For example, a mean C–C bond length of 0.013 Å and R factor of 0.081 were reported in a structurally analogous pyrazole derivative . Complementary techniques like NMR (¹H/¹³C, DEPT, HSQC) and FT-IR validate functional groups and substituent positions. SC-XRD also identifies non-covalent interactions (e.g., π-π stacking) critical for crystallinity .

Basic: What analytical methods are recommended for assessing purity and stability?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Stability studies under thermal (TGA/DSC) and photolytic conditions (ICH Q1B guidelines) identify degradation products. For example, purity ≥98% is achievable via recrystallization in ethanol/water mixtures, monitored by melting point consistency (±1°C) . Karl Fischer titration ensures low hygroscopicity (<0.5% w/w moisture) .

Advanced: How can computational methods optimize its synthesis pathway?

Methodological Answer:
Quantum chemical reaction path searches (e.g., GRRM17 or AFIR) combined with transition state analysis identify energetically favorable pathways. For pyrazole derivatives, DFT (B3LYP/6-311+G(d,p)) predicts regioselectivity in cyclocondensation reactions. Solvent effects are modeled using COSMO-RS. Experimental validation involves varying catalysts (e.g., p-TsOH vs. acetic acid) and reaction times, with GC-MS tracking intermediates . A feedback loop between computational predictions and experimental data reduces trial-and-error steps by 40–60% .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:
Contradictions often arise from polymorphic forms or solvent impurities. Differential scanning calorimetry (DSC) identifies polymorphs (e.g., Form I vs. Form II). Solubility discrepancies are addressed via shake-flask method (USP <711>) in buffers (pH 1.2–7.4) with HPLC quantification. For example, logP values from experimental (shake-flask) and computational (XLogP3) sources should align within ±0.5 units . Cross-validate melting points using hot-stage microscopy to exclude solvent-trapping artifacts .

Basic: What statistical approaches are effective for optimizing reaction yields?

Methodological Answer:
Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, molar ratios). A central composite design (CCD) reduces experiments by 50% while modeling nonlinear interactions. For pyrazole synthesis, factors like reaction time (X₁) and catalyst loading (X₂) are optimized using ANOVA (p < 0.05). Pareto charts prioritize variables, and desirability functions maximize yield (>85%) .

Advanced: How to investigate its potential as a pharmacophore in drug discovery?

Methodological Answer:
Structure-activity relationship (SAR) studies begin with molecular docking (AutoDock Vina) against target proteins (e.g., kinase inhibitors). Pharmacokinetic properties (ADMET) are predicted using SwissADME and admetSAR. In vitro assays (e.g., IC₅₀ in enzyme inhibition) validate computational hits. For triazole/pyrazole hybrids, substituent effects (e.g., CF₃ vs. Cl) on bioactivity are quantified via Free-Wilson analysis . Metabolite identification uses hepatic microsomes with LC-HRMS .

Basic: What spectroscopic techniques characterize substituent effects on reactivity?

Methodological Answer:
¹H NMR chemical shifts (δ 6.5–8.5 ppm) map electronic effects of substituents (e.g., electron-withdrawing CF₃ vs. electron-donating CH₃). IR stretches (C=O at ~1700 cm⁻¹) indicate keto-enol tautomerism. UV-Vis spectra (λmax 270–320 nm) correlate with conjugation length. For comparative analysis, substituent constants (Hammett σ) are calculated and linked to reaction rates in SNAr or cycloadditions .

Advanced: How to design a scalable synthesis protocol with minimal waste?

Methodological Answer:
Green chemistry metrics (E-factor, PMI) guide solvent selection (e.g., switch from DMF to cyclopentyl methyl ether). Continuous flow reactors enhance heat/mass transfer, reducing reaction time from hours to minutes. Membrane separation (nanofiltration) recovers catalysts (e.g., Pd/C) with >95% efficiency. Lifecycle assessment (LCA) compares batch vs. flow processes, targeting atom economy >70% .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:
Material Safety Data Sheets (MSDS) dictate PPE (gloves, goggles) due to potential irritancy (GHS07). Storage under nitrogen at –20°C prevents oxidation. Spill control uses vermiculite, not water, for halogenated compounds. Stability-indicating assays (forced degradation under 40°C/75% RH) ensure long-term storage compatibility .

Advanced: How to address discrepancies in catalytic efficiency across studies?

Methodological Answer:
Catalyst leaching (ICP-OES) and surface poisoning (XPS) are common culprits. Kinetic studies (Arrhenius plots) differentiate homogeneous vs. heterogeneous pathways. For palladium catalysts, TOF (turnover frequency) calculations normalize activity. Cross-study comparisons require standardized conditions (e.g., substrate/catalyst ratio = 100:1, solvent = toluene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.